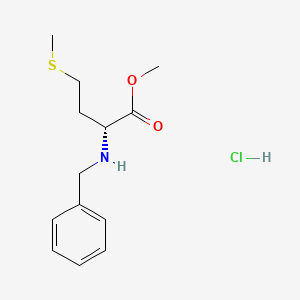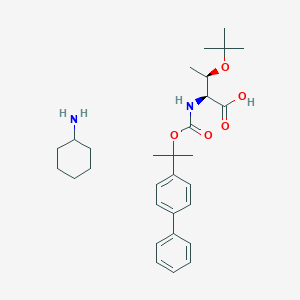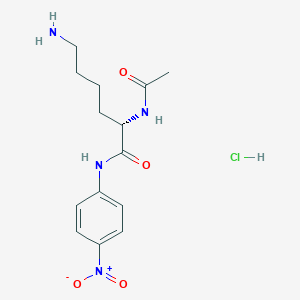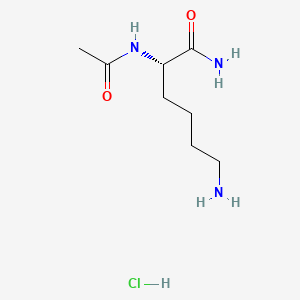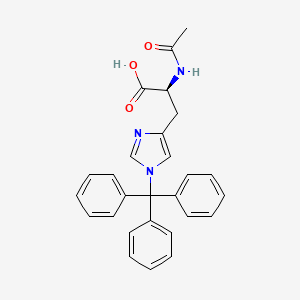
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, or FMoc-Phe-P-difluoro, is a synthetic amino acid derivative with a wide range of applications in the scientific research field. It is widely used in the synthesis of peptide-based compounds, as well as in medicinal chemistry, biochemistry, and drug discovery. FMoc-Phe-P-difluoro is a functionalized amino acid, meaning that it has been modified to include additional functional groups. These functional groups can be used to modify the structure and properties of the molecule, allowing for a greater range of potential applications.
Scientific Research Applications
Biomedical Applications
“Fmoc-Phe(CF2PO3)-OH” is a type of Fmoc-derivatized cationic hexapeptide . These peptides have been used to create self-supporting hydrogels, which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .
Drug Delivery: One of the key biomedical applications of these hydrogels is in drug delivery . The hydrogel’s structure allows for the encapsulation of drugs, which can then be released in a controlled manner .
Diagnostic Tools for Imaging: These hydrogels can also be used as diagnostic tools for imaging . The properties of the hydrogel allow it to enhance the contrast in imaging techniques, making it easier to visualize certain structures or processes .
Antimicrobial Applications
Fmoc-derivatized peptides have also been used to create antimicrobial hydrogels . These hydrogels can encapsulate antimicrobial agents, such as porphyrins, and serve as delivery vehicles . This makes them a promising alternative for combating bacterial infections in the face of growing antimicrobial resistance concerns .
Tissue Engineering
The rigidity of certain Fmoc-derivatized peptide hydrogels, such as the Fmoc-K3 hydrogel, makes them potential materials for tissue engineering . They can fully support cell adhesion, survival, and duplication, making them suitable for creating artificial tissues .
Nanomedicine
Molecules based on the Phe-Phe motif, such as “Fmoc-Phe(CF2PO3)-OH”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .
Mechanism of Action
Target of Action
The primary target of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, also known as Fmoc-Phe(CF2PO3)-OH, is the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .
Mode of Action
Fmoc-Phe(CF2PO3)-OH interacts with its targets through a process known as self-assembly . This compound, under certain conditions such as changes in pH or temperature, can self-assemble into a hydrogel . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-Phe(CF2PO3)-OH to gel formation is described . The collective action of different non-covalent interactions plays a role in making this hydrogel .
Biochemical Pathways
The self-assembly of Fmoc-Phe(CF2PO3)-OH into a hydrogel is a complex process that involves multiple biochemical pathways . These pathways are influenced by various factors including the pH, temperature, and concentration of the compound .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . Hydrogels can control the release of drugs, improving their bioavailability .
Result of Action
The primary result of Fmoc-Phe(CF2PO3)-OH action is the formation of hydrogels . These hydrogels have potential applications in various fields, including biomedicine . For instance, they can be used as delivery vehicles for drugs . Moreover, these hydrogels have shown antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria .
Action Environment
The action of Fmoc-Phe(CF2PO3)-OH is influenced by various environmental factors. For instance, the pH and temperature can affect the self-assembly of the compound into a hydrogel . Furthermore, the presence of buffer ions can also influence the gel formation process .
properties
IUPAC Name |
(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYQNFAGUNPJV-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(CF2PO3)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

